

Quantification of glyphosate in water samples using isotope dilution with Glyphosate-13C,15N.

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Compound of Interest

Compound Name: Glyphosate-13C,15N

Cat. No.: B1443869

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Application Note: Quantification of Glyphosate in Water Samples by Isotope Dilution LC-MS/MS

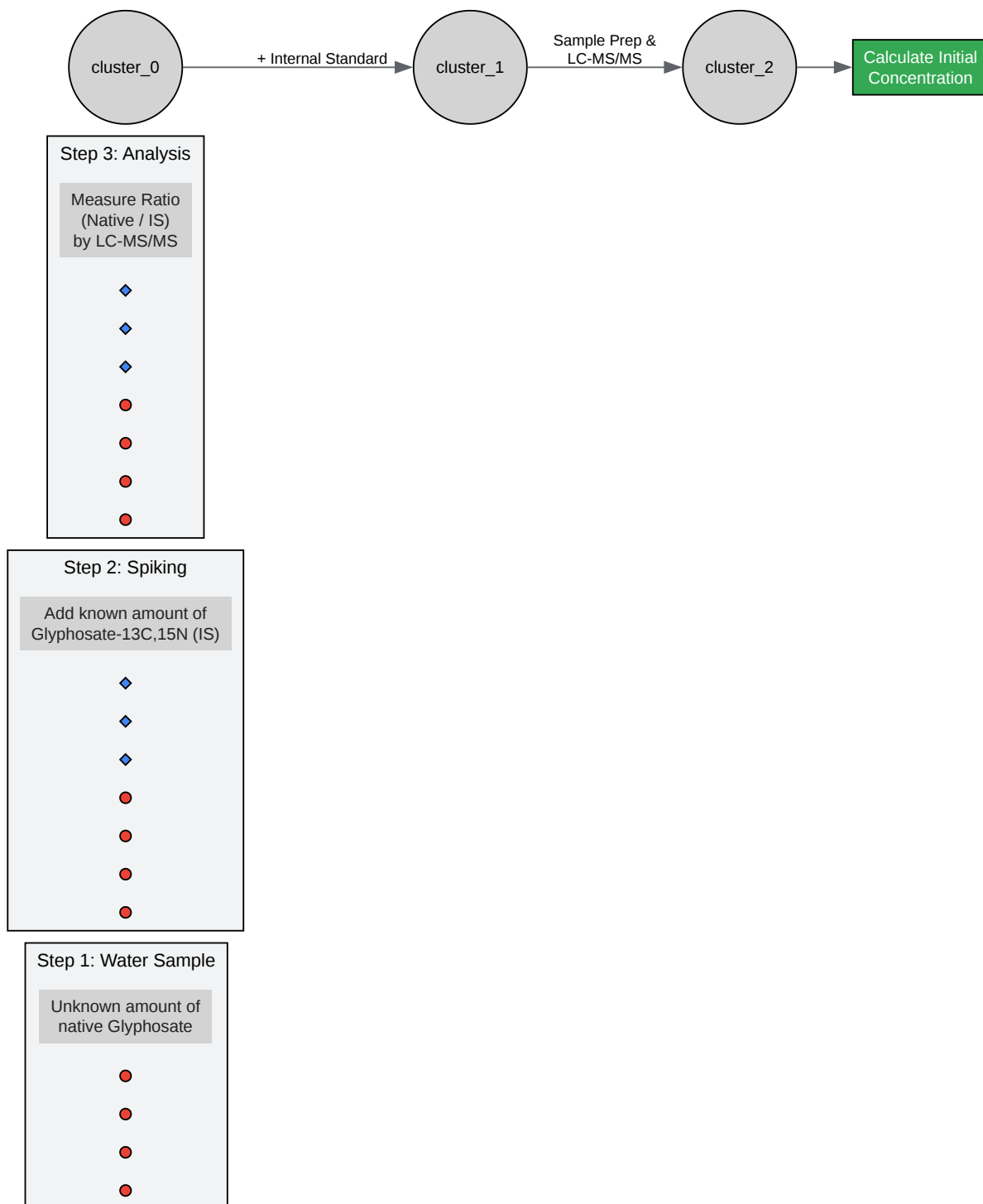
Audience: Researchers, scientists, and drug development professionals.

Abstract Glyphosate is one of the most widely used broad-spectrum herbicides globally, leading to concerns about its presence in water resources.[1] Due to its high polarity, high water solubility, and tendency to chelate with metal ions, the accurate quantification of glyphosate at trace levels presents significant analytical challenges.[1][2] This application note details two robust protocols for the determination of glyphosate in various water matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, **Glyphosate-13C,15N**, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4] Two primary approaches are presented: a widely used method involving pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and a more rapid direct injection method.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate quantification technique. It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., **Glyphosate-13C,15N**) to the sample at the beginning of the analytical process. This labeled

internal standard is chemically identical to the native analyte and behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) difference. Quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, which remains constant throughout the procedure, thereby correcting for analyte loss and ionization suppression.



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Caption: Principle of Isotope Dilution for Glyphosate Quantification.

Apparatus, Reagents, and Standards

2.1 Apparatus

- Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
- Analytical column suitable for polar compounds (e.g., Anionic Polar Pesticide column, Mixed-Mode WAX-1).
- Polypropylene (PP) tubes (15 mL and 50 mL) to avoid analyte adsorption.
- Syringe filters (0.22 μ m cellulose membrane or nylon).
- Vortex mixer and centrifuge.
- Water bath or incubator.

2.2 Reagents and Standards

- Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (DCM).
- Reagents: Formic acid, Ammonium acetate, Borate buffer, Ethylenediaminetetraacetic acid (EDTA), Potassium dihydrogen phosphate (KH_2PO_4), Phosphoric acid (H_3PO_4).
- Derivatization Agent (for Protocol 1): 9-fluorenylmethylchloroformate (FMOC-Cl).
- Standards:
 - Glyphosate (analytical standard).
 - **Glyphosate- ^{13}C , ^{15}N** (or Glyphosate-2- ^{13}C , ^{15}N) internal standard (IS).
- Water: Deionized or ultrapure water (e.g., Milli-Q).

2.3 Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of glyphosate and **Glyphosate- ^{13}C , ^{15}N** in ultrapure water. Store in polypropylene tubes at 4°C.

- **Working Solutions:** Prepare intermediate and working standard solutions by serial dilution of the stock solutions with ultrapure water or a suitable mobile phase mimic. Calibration standards should be prepared to cover the expected concentration range of the samples (e.g., 0.01 µg/L to 2.0 µg/L).

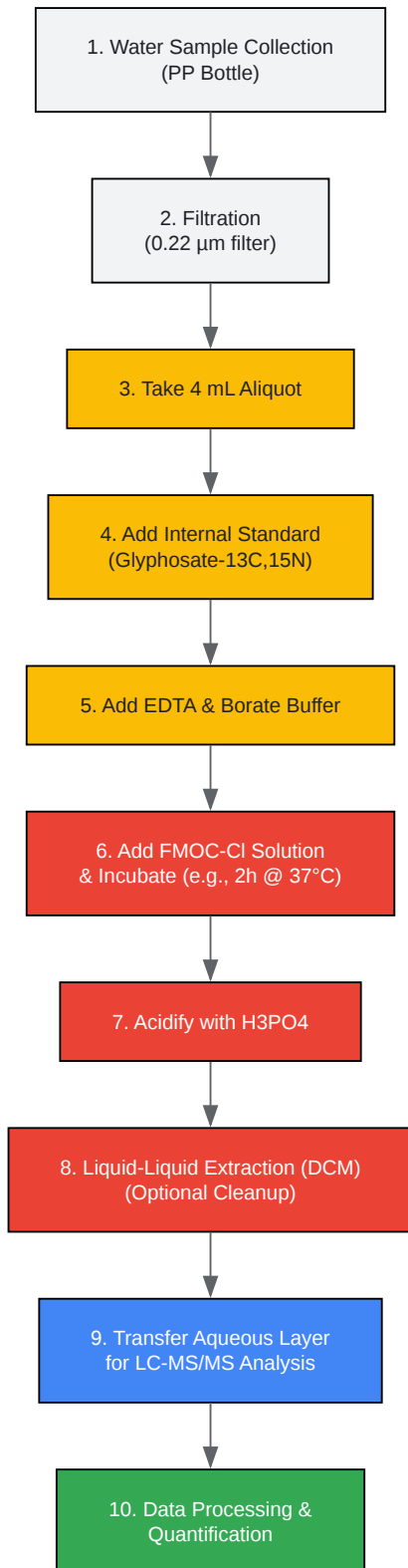
Experimental Protocols

Protocol 1: Quantification using Pre-column

Derivatization with FMOC-Cl

This method is highly sensitive and robust, suitable for various water matrices. Derivatization with FMOC-Cl increases the hydrophobicity of glyphosate, improving its retention on reverse-phase LC columns.

Workflow for Glyphosate Analysis with Derivatization



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Caption: Experimental Workflow for the FMOC-Cl Derivatization Method.

3.1 Sample Collection and Preservation

- Collect water samples in polypropylene or amber glass bottles.
- If residual chlorine is suspected, add sodium thiosulfate (approx. 100 mg/L) at the time of collection.
- Store samples refrigerated at $\leq 6^{\circ}\text{C}$ and protect them from light. The recommended holding time is within 14 days of sampling.

3.2 Sample Preparation and Derivatization This procedure is adapted from established methods.

- Filter the water sample through a 0.22 μm membrane filter to remove particulate matter.
- Transfer 4 mL of the filtered water into a 15 mL polypropylene tube.
- Add 10 μL of the **Glyphosate-13C,15N** internal standard working solution (e.g., 200 $\mu\text{g/L}$).
- To prevent chelation with metal ions, add 50 μL of EDTA solution (e.g., 2 g/L) and vortex.
- Add 800 μL of borate buffer (e.g., 50 g/L in water) and vortex.
- Add 860 μL of FMOC-Cl derivatizing agent (e.g., 250 mg/L in acetonitrile).
- Cap the tube, vortex thoroughly, and incubate for 2 hours at 37°C to complete the derivatization reaction.
- After incubation, add 3 drops of concentrated phosphoric acid (H_3PO_4) to stop the reaction and acidify the sample. Vortex to mix.
- (Optional Cleanup) Add 2 mL of dichloromethane (DCM), vortex, and allow the layers to separate for 10 minutes.
- Transfer 1 mL of the upper aqueous layer into an autosampler vial for analysis.

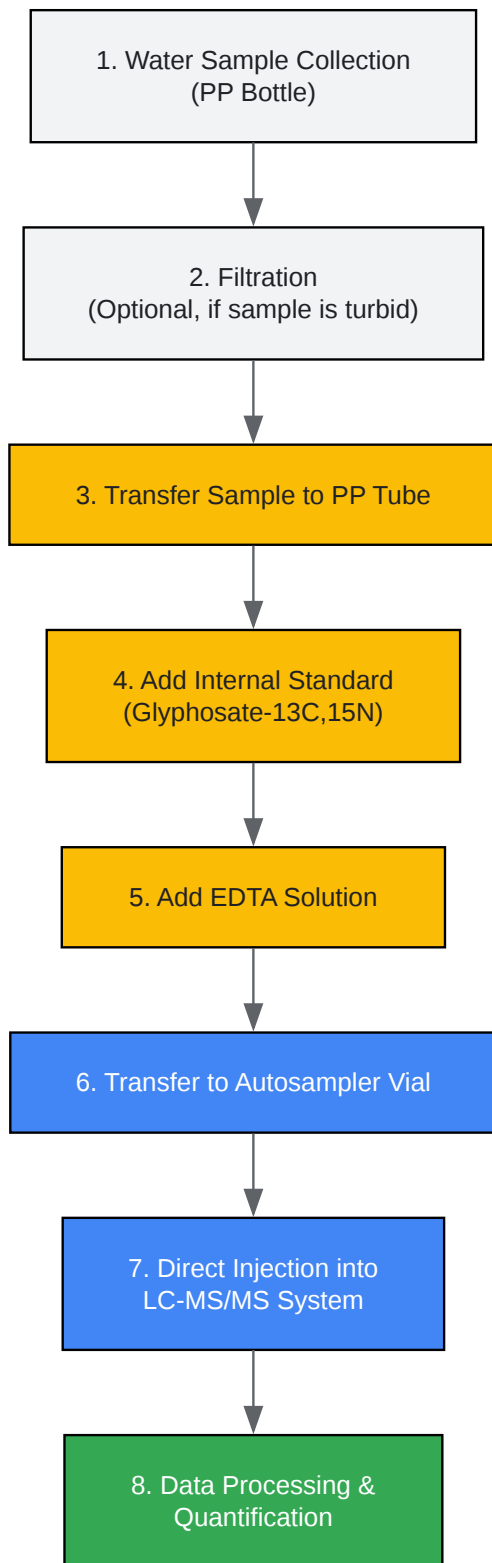
3.3 LC-MS/MS Analysis

- LC System: UPLC/HPLC System
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 20 μ L
- MS System: Tandem Quadrupole Mass Spectrometer
- Ionization Mode: ESI Negative
- Analysis Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Direct Injection Analysis (No Derivatization)

This streamlined method reduces sample preparation time and avoids the use of hazardous derivatization reagents. It relies on advanced column chemistries and highly sensitive mass spectrometers.

Workflow for Direct Injection Analysis



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Caption: Experimental Workflow for the Direct Injection Method.

3.1 Sample Collection and Preservation

- Follow the same procedure as described in section 3.1.

3.2 Sample Preparation

- Transfer a 15 mL test portion of the water sample to a 50 mL plastic centrifuge tube.
- Add a defined volume of the **Glyphosate-13C,15N** internal standard working solution.
- Add 200 µL of EDTA solution (2 g/L) to the sample and mix.
- Transfer an aliquot to a polypropylene autosampler vial for direct analysis.

3.3 LC-MS/MS Analysis

- LC System: UPLC/HPLC System
- Column: Anionic Polar Pesticide Column or Mixed-Mode Weak Anion-Exchange (WAX) column.
- Mobile Phase A: 50:50 methanol:water.
- Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 50 µL.
- MS System: Tandem Quadrupole Mass Spectrometer
- Ionization Mode: ESI Negative
- Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

4.1 Example LC-MS/MS MRM Transitions The following table provides typical precursor and product ions for monitoring glyphosate and its labeled internal standard. These should be

optimized for the specific instrument used.

Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Notes
Glyphosate	168.0	63.0	Quantifier ion
168.0	81.0	Qualifier ion	
Glyphosate-13C,15N	171.0	63.0	Quantifier ion
FMOG-Glyphosate	390.0	168.0	For derivatized method

4.2 Typical Method Performance Data The following data, compiled from various studies, demonstrates the typical performance of these methods.

Parameter	Protocol 1 (Derivatization)	Protocol 2 (Direct Injection)	Reference
Limit of Quantification (LOQ) / Reporting Level	0.02 µg/L	0.01 µg/L - 0.3 µg/L	
Linearity (r^2)	>0.999	>0.99	
Accuracy (Recovery)	99% - 114%	82% - 110%	
Precision (Repeatability, RSD)	2% - 7%	< 16%	

Key Considerations and Troubleshooting

- **Chelation:** Glyphosate readily chelates with divalent cations (e.g., Ca^{2+} , Mg^{2+}) common in water, which can lead to poor chromatographic peak shape and low recovery. The addition of a chelating agent like EDTA is critical, especially for hard water samples.
- **Adsorption:** Due to its polar and ionic nature, glyphosate can adsorb to glass surfaces. It is essential to use polypropylene labware for sample collection, preparation, and storage to

minimize analyte loss.

- **Matrix Effects:** While isotope dilution corrects for most matrix effects, complex matrices like surface water may still require additional cleanup steps (e.g., Solid-Phase Extraction) or further dilution to ensure robust performance.
- **Analyte Stability:** Glyphosate can degrade in chlorinated water. Proper sample preservation with sodium thiosulfate is necessary for such samples. Derivatized samples should be analyzed promptly, although studies show they can be stable for over 50 days when stored correctly.

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References

- 1. lcms.cz [lcms.cz]
- 2. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]
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